2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt is a complex organic compound. It is characterized by its azo groups, sulfonic acid groups, and naphthalene backbone. This compound is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the azo bonds and forming amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it may be used as a staining agent or in assays to detect specific biomolecules.
Medicine
Industry
Industrially, this compound is primarily used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity.
Molecular Targets and Pathways
The specific molecular targets and pathways depend on the compound’s application. In dyeing processes, it interacts with fabric molecules, while in biological assays, it may bind to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalene backbone and sulfonic acid groups but differ in their functional groups.
Azo dyes: Compounds with similar azo groups used in various dyeing applications.
Sulfonated aromatic compounds: These compounds have sulfonic acid groups attached to aromatic rings, providing similar solubility and reactivity properties.
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulfophenyl)azo)-, trisodium salt lies in its specific combination of functional groups, which confer unique properties such as color, solubility, and reactivity.
Properties
CAS No. |
72152-58-0 |
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Molecular Formula |
C26H16N7Na3O14S3 |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
trisodium;4-hydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N7O14S3.3Na/c1-12-22(26(36)32(31-12)14-5-3-2-4-6-14)29-27-17-9-15(48(39,40)41)7-13-8-20(50(45,46)47)23(25(35)21(13)17)30-28-18-10-16(49(42,43)44)11-19(24(18)34)33(37)38;;;/h2-11,22,34-35H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
YGJDZUMJNJRZBB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C(=CC(=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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